6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidinone core, which is a heterocyclic compound containing a triazole ring fused with a pyrimidinone ring. The molecule also contains two phenyl rings, one of which is fluorinated and the other is methylated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidinone core and the attachment of the phenyl rings. The fluorination and methylation of the phenyl rings would also be key steps in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidinone core and the phenyl rings would likely result in a planar structure. The fluorine atom on one of the phenyl rings would be electronegative, pulling electron density towards itself and creating a polar bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazolopyrimidinone core could potentially undergo reactions with nucleophiles or electrophiles. The fluorinated phenyl ring might be less reactive due to the electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Antibacterial Activity : A study detailed the synthesis of a novel derivative of pyrimidine, emphasizing its structural characterization through X-ray single crystal diffraction and spectroscopic techniques. The compound demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antimicrobial Agents Synthesis : Another research focused on synthesizing new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, evaluating their antimicrobial activities. The compounds displayed excellent activity against various microorganisms except for specific strains (Farghaly & Hassaneen, 2013).
Anticancer Mechanism via Tubulin Inhibition : Research on [1,2,4]triazolo[1,5-a]pyrimidines revealed their unique mechanism of inhibiting cancer by promoting tubulin polymerization without binding competitively with paclitaxel. This mechanism is distinct and was shown to overcome multidrug resistance in cancer treatment (Zhang et al., 2007).
Supramolecular Assemblies
- Hydrogen-bonded Supramolecular Assemblies : A study presented the synthesis of novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of hydrogen-bonded supramolecular assemblies. These compounds incorporate diaza-18-crown-6 units, forming complex structures through extensive H-bonding interactions (Fonari et al., 2004).
Parallel Synthesis Approaches
- Solution-Phase Parallel Synthesis : The development of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones through a solution-phase parallel synthetic method was reported. This approach highlights the efficiency of synthesizing pyrimidine derivatives via aza-Wittig reaction and subsequent reactions in a parallel fashion (Sun, Chen, & Yang, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-4-2-7-15(8-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-6-14(19)9-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNUKDUWDFJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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